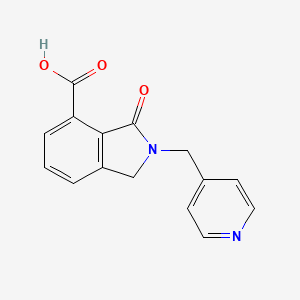
3-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O3 and its molecular weight is 424.46. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Cytotoxic Activity of Carboxamide Derivatives: A study by Deady et al. (2003) focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, exhibiting potent cytotoxicity against various cancer cell lines, highlighting the potential of such compounds in cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
- Electron-Transport Materials for Organic Devices: Huang et al. (2006) synthesized dibenzothiophene and quinoxaline derivatives, showcasing their application as electron-transport materials in organic light-emitting devices, indicating the versatility of these compounds beyond biological applications (Huang, Whang, Shen, Wen, Lin, Ke, Chen, & Wu, 2006).
- HPPD Inhibitors for Weed Control: In agriculture, He et al. (2020) developed novel pyrazole-quinazoline-2,4-dione hybrids as potent inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme target for controlling resistant weeds, demonstrating the application of such compounds in herbicide development (He, Wu, Yu, Wu, Chen, Hao, Yang, Lin, & Yang, 2020).
Material Science and Other Applications
- Antimicrobial and Antitumor Properties: Maftei et al. (2013) explored the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, revealing their potent antitumor activity, which underscores the potential of these structures in developing new therapeutic agents (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 3,4-dimethylphenyl and 3-phenyl-1,2,4-oxadiazol-5-ylmethyl groups.", "Starting Materials": [ "2-aminobenzoic acid", "3,4-dimethylbenzaldehyde", "3-phenyl-1,2,4-oxadiazole-5-carboxylic acid", "ethyl acetoacetate", "phosphorus oxychloride", "sodium hydroxide", "acetic acid", "sodium borohydride", "acetic anhydride", "sulfuric acid", "potassium hydroxide", "chloroacetic acid", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "methyl iodide" ], "Reaction": [ "Synthesis of 2-aminobenzamide from 2-aminobenzoic acid", "Synthesis of 2-phenylquinazoline-4(3H)-one from 2-aminobenzamide and ethyl acetoacetate", "Synthesis of 3-(3,4-dimethylphenyl)-2-phenylquinazoline-4(3H)-one from 2-phenylquinazoline-4(3H)-one and 3,4-dimethylbenzaldehyde", "Synthesis of 3-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(3,4-dimethylphenyl)-2-phenylquinazoline-4(3H)-one and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid" ] } | |
Numéro CAS |
1189869-39-3 |
Nom du produit |
3-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C25H20N4O3 |
Poids moléculaire |
424.46 |
Nom IUPAC |
3-(3,4-dimethylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O3/c1-16-12-13-19(14-17(16)2)29-24(30)20-10-6-7-11-21(20)28(25(29)31)15-22-26-23(27-32-22)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3 |
Clé InChI |
BHXKWHWYGPWVJW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorophenyl)-2-(2-morpholinoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2972328.png)
![N-(3,4-diethoxyphenethyl)-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2972330.png)
![N-[(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidin-3-yl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2972333.png)
![benzo[d][1,3]dioxol-5-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2972335.png)
![1-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B2972336.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2972337.png)

![{1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride](/img/structure/B2972340.png)
![Tert-butyl N-[(2-formyl-6-oxaspiro[3.5]nonan-7-yl)methyl]carbamate](/img/structure/B2972341.png)
![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2972342.png)

![2-[(Chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B2972347.png)
![3-(dimethylamino)-N-[1-(4-fluoro-3-methylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]benzamide](/img/structure/B2972348.png)
![3-(4-ethoxyphenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2972350.png)